molecular formula C12H14N2O2 B8352578 Isopropyl 1H-indol-5-ylcarbamate

Isopropyl 1H-indol-5-ylcarbamate

Cat. No. B8352578
M. Wt: 218.25 g/mol
InChI Key: PZILLJDSOQDJOF-UHFFFAOYSA-N
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Patent
US09000175B2

Procedure details

The title compound was prepared by following the similar procedure as described in Intermediate-52, using 1H-indol-5-amine and isopropyl-chloro-formate (0.72 g, 52%); MS: 219(M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([NH2:10])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[CH:11]([O:14][C:15](Cl)=[O:16])([CH3:13])[CH3:12]>>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([NH:10][C:15](=[O:16])[O:14][CH:11]([CH3:13])[CH3:12])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)N
Step Two
Name
Quantity
0.72 g
Type
reactant
Smiles
C(C)(C)OC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=CC(=CC=C12)NC(OC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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